Pemetrexed Methyl Ester

Process Chemistry Pharmaceutical Manufacturing Solid-State Chemistry

Sourcing a high-purity, reliably characterized pemetrexed intermediate is critical for API synthesis and regulatory compliance. Pemetrexed Methyl Ester (CAS 155405-81-5) is the definitive protected intermediate and USP Pharmaceutical Analytical Impurity (PAI) for pemetrexed disodium manufacturing. - Enables high-yield convergent synthesis via organic-soluble, crystalline intermediates. - Serves as an essential HPLC reference standard for ANDA impurity profiling. - Supplied with full characterization data (NMR, MS, HPLC) to support method validation.

Molecular Formula C22H25N5O6
Molecular Weight 455.5 g/mol
CAS No. 155405-81-5
Cat. No. B030705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePemetrexed Methyl Ester
CAS155405-81-5
SynonymsN-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid 1,5-Dimethyl Ester; 
Molecular FormulaC22H25N5O6
Molecular Weight455.5 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N
InChIInChI=1S/C22H25N5O6/c1-32-16(28)10-9-15(21(31)33-2)25-19(29)13-6-3-12(4-7-13)5-8-14-11-24-18-17(14)20(30)27-22(23)26-18/h3-4,6-7,11,15H,5,8-10H2,1-2H3,(H,25,29)(H4,23,24,26,27,30)/t15-/m1/s1
InChIKeyWWYZIXUUERDREV-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pemetrexed Methyl Ester: Key Intermediate & Impurity Marker


Pemetrexed Methyl Ester (CAS 155405-81-5), chemically designated as N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid 1,5-dimethyl ester, is a fully esterified prodrug derivative of the multitargeted antifolate antimetabolite pemetrexed . It serves as a strategically protected intermediate in the synthesis of pemetrexed disodium, where the methyl ester groups shield the reactive carboxylic acid moieties of the L-glutamic acid fragment during critical coupling and functionalization steps [1]. While the parent drug pemetrexed disodium (Alimta®) acts by inhibiting thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) [2], pemetrexed methyl ester itself is not the active pharmaceutical ingredient (API) but rather a key enabler of its efficient and high-purity manufacture, and is consequently designated as a USP Pharmaceutical Analytical Impurity (PAI) for rigorous quality control of the final drug substance .

Why Pemetrexed Methyl Ester Is Irreplaceable


The practical utility of pemetrexed methyl ester is dictated by its specific physicochemical and functional profile, which is not interchangeable with the parent diacid or alternative esters. The presence of two methyl ester groups fundamentally alters its solubility profile; it is readily soluble in organic solvents such as dichloromethane and diethyl ether, whereas pemetrexed disodium is a water-soluble salt . This divergent solubility is not a minor nuance but a critical determinant in synthetic schemes, enabling efficient phase separation and purification of intermediates [1]. Furthermore, its specific retention time and spectral signature are unique, making it an essential and irreplaceable reference standard for detecting and quantifying this specific process-related impurity or degradant in the final API. Substituting it with the free acid (pemetrexed) or a different ester (e.g., diethyl ester) would render analytical methods for impurity profiling invalid, as they would fail to accurately track the compound's presence or level, a non-negotiable requirement for regulatory compliance in pharmaceutical manufacturing .

Pemetrexed Methyl Ester: Key Comparative Evidence


Crystallinity Advantage of p-Toluenesulfonate Salt

For the reliable, large-scale synthesis of the high-value API pemetrexed disodium, the intermediate's physical form is paramount. The free base form of pemetrexed methyl ester is often amorphous or of low crystallinity, posing significant challenges in purification and handling at scale. By forming a p-toluenesulfonate salt, the compound's crystallinity is dramatically improved, enabling efficient isolation and high purity. This specific salt formation directly addresses a key manufacturing bottleneck [1].

Process Chemistry Pharmaceutical Manufacturing Solid-State Chemistry

USP PAI Status for Quality Control

In the analytical characterization of a drug substance, the use of officially recognized impurity standards is not optional but a regulatory expectation. Pemetrexed Methyl Ester, in its sodium 1-methyl ester form, is designated as a USP PAI . This designation means it has been vetted and qualified by the United States Pharmacopeia for use in compendial methods for the drug substance Pemetrexed Disodium. While a generic, unqualified sample of the compound might be used for in-house research, it cannot be used to demonstrate compliance with official monographs in a regulatory filing without significant additional qualification burden.

Analytical Chemistry Pharmaceutical Analysis Quality Control

Solubility Divergence Enabling Synthesis

The solubility of the synthetic intermediate is a critical process parameter. Pemetrexed Methyl Ester, due to its two lipophilic methyl ester groups, exhibits a profoundly different solubility profile compared to the water-soluble API, pemetrexed disodium. This allows for straightforward purification of the intermediate via simple extraction and washing procedures. This differential solubility is a key enabler for the high-yielding, high-purity synthetic routes disclosed in the patent literature [REFS-1, REFS-2].

Process Chemistry Synthetic Organic Chemistry Physicochemical Properties

Pemetrexed Methyl Ester Applications


Intermediate for Pemetrexed Disodium Synthesis

The primary industrial use of pemetrexed methyl ester is as a protected intermediate in the multi-step synthesis of the chemotherapeutic agent, pemetrexed disodium. As established by the evidence, its organic solubility and ability to form highly crystalline salts enable efficient purification and handling at a commercial scale. Contract Manufacturing Organizations (CMOs) and pharmaceutical process development groups procure this compound to execute patented synthetic routes for producing the API with high purity and yield [1]. The crystalline p-toluenesulfonate salt is particularly valued for its robust physical properties during scale-up [1].

USP Reference Standard for Impurity Profiling

In analytical quality control (QC) laboratories within pharmaceutical companies and regulatory testing facilities, Pemetrexed Methyl Ester in its USP PAI form is an indispensable reference material. It is used to develop and validate analytical methods (e.g., HPLC) for detecting, identifying, and quantifying this specific process-related impurity in pemetrexed disodium drug substance and drug product batches. Its use is critical for demonstrating that impurity levels are below the ICH-defined thresholds and for meeting the quality specifications required for ANDA submissions and commercial batch release .

In-House Process R&D and Scale-Up

For chemical process R&D teams engaged in optimizing synthetic routes to pemetrexed disodium, the free base or other salt forms of pemetrexed methyl ester serve as a vital starting point. Its distinct solubility profile, compared to the final API, allows chemists to design and test new reaction conditions, purification strategies, and crystallization processes (e.g., spiking studies to demonstrate impurity depletion). The availability of the compound in research-grade quantities enables exploration of process improvements without the need to commit to the higher cost and regulatory burden of the USP-grade standard [1].

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